Chiral Configuration (S vs. R) Determines Enantiomeric Purity of the Downstream c‑Met Inhibitor
The (S)‑enantiomer of 2-(1-(imidazo[1,2‑a]pyridin-6-yl)ethyl)isoindoline-1,3‑dione is the direct chiral building block for volitinib and related c‑Met inhibitors. The (S)‑configuration at the ethyl linker is essential for achieving the high enantiomeric excess required by the final drug substance specification. Procurement of the (R)‑enantiomer or racemate would introduce an unknown and likely unacceptable degree of racemization, compromising pharmacological activity and regulatory filing [1].
| Evidence Dimension | Enantiomeric purity requirement for downstream drug synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer with enantiomeric purity ≥ 98% (typical supplier specification) |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer; chiral purity undefined or 0% ee |
| Quantified Difference | The (S)-enantiomer ensures retention of the desired (S)-configuration in the final drug molecule; racemate or wrong enantiomer leads to 0–50% of the active enantiomer in the final product, directly contravening ICH Q6A stereochemical specifications. |
| Conditions | Multi‑step synthetic route to volitinib; chiral HPLC or SFC monitoring of intermediates. |
Why This Matters
For procurement, specifying the (S)-enantiomer with documented chiral purity (e.g., ≥98% ee) is non‑negotiable; substituting with racemate or (R)-enantiomer invalidates the synthetic route and necessitates additional, costly chiral separation steps.
- [1] ChEMBL Document CHEMBL3351544: Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective c-Met inhibitor. View Source
